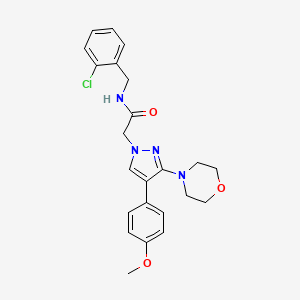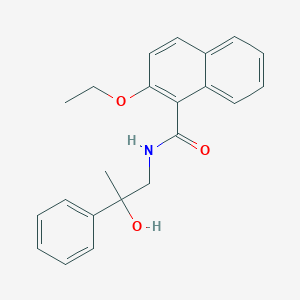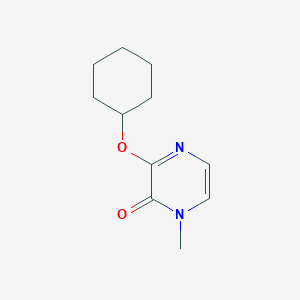
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has several advantages for use in lab experiments. This compound has been extensively studied and has a well-established synthesis method. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is also relatively stable and can be easily stored for long periods of time. However, there are also limitations to using 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester in lab experiments. This compound is relatively expensive and may not be readily available in large quantities. Additionally, the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its effects on various enzymes and receptors in the body. Finally, there is a need for more studies to explore the potential side effects of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its safety profile in humans.
Méthodes De Synthèse
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can be synthesized using a multi-step process that involves the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate to form 4-difluoromethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-difluoromethoxy-phenyl)-3-hydroxy-1H-pyrazole. Finally, this compound is methylated using dimethyl sulfate to form 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester.
Applications De Recherche Scientifique
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-11(17)10-6-9(15-16-10)7-2-4-8(5-3-7)19-12(13)14/h2-6,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNRGJEIISYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

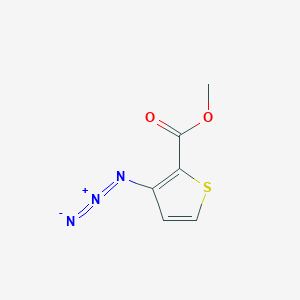
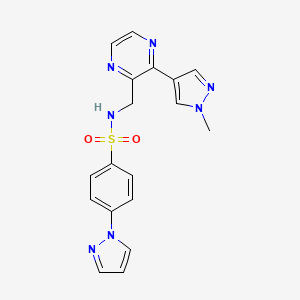
![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
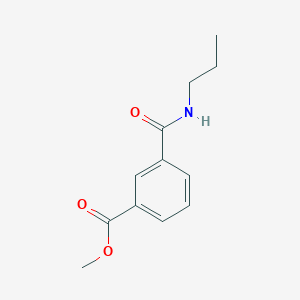
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)
